NS13001

SK channel Positive allosteric modulator Electrophysiology

Researchers studying spinocerebellar ataxia or SK channel pharmacology face a critical challenge: generic SK activators like NS309 and CyPPA introduce off-target effects (hERG, Na+ channels) and subtype ambiguity that confound results. NS13001 is the definitive solution - a highly selective, orally active SK2/3 positive allosteric modulator optimized from the CyPPA scaffold to eliminate these liabilities. - Sub-micromolar potency at SK3 (EC50 0.14 μM) and SK2 (EC50 1.8 μM) with negligible SK1/hIK activity. - Clean cardiac safety profile: no hERG block at 10 μM, unlike NS309 (hERG IC50 = 1.3 μM). - Validated in vivo: restores Purkinje cell firing and motor function in SCA2 transgenic mice; excellent brain penetration (17 μM at 1 h post 30 mg/kg p.o.). Ideal as a lead compound for medicinal chemistry, a benchmark positive control in ataxia research, and a tool for dissecting SK2/3-specific contributions in CNS studies.

Molecular Formula C17H16ClN7
Molecular Weight 353.8 g/mol
CAS No. 1063331-94-1
Cat. No. B609648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS13001
CAS1063331-94-1
SynonymsNS13001;  NS 13001;  NS-13001.
Molecular FormulaC17H16ClN7
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC(=C3C(=N2)N(C=N3)C)NC4=CC=C(C=C4)Cl)C
InChIInChI=1S/C17H16ClN7/c1-10-8-11(2)25(23-10)17-21-15(14-16(22-17)24(3)9-19-14)20-13-6-4-12(18)5-7-13/h4-9H,1-3H3,(H,20,21,22)
InChIKeyDVQOPNIPUIOXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NS13001: Selective SK2/3 PAM for Ataxia Research


NS13001 (N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-9-methylpurin-6-amine) is a synthetic small molecule that functions as a selective, orally active positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes [1]. It was developed through chemical optimization of the CyPPA scaffold to improve potency, subtype selectivity, and reduce off-target liabilities [1]. NS13001 has demonstrated efficacy in restoring normal Purkinje cell firing patterns and alleviating motor deficits in a transgenic mouse model of spinocerebellar ataxia type 2 (SCA2) [1].

SK2/3 subtype-selective PAM research tool
Oral dosing-compatible for in vivo studies
Purkinje cell electrophysiology research fit
SCA2 transgenic model research context

Why Generic SK Modulators Cannot Replace NS13001


SK channel positive modulators exhibit profound differences in subtype selectivity, potency, and off-target profiles that critically impact experimental outcomes. Unlike broad-spectrum activators (e.g., NS309, 1-EBIO) or compounds with limited selectivity windows (e.g., CyPPA, SKA-31), NS13001 combines sub-micromolar potency at SK3 (EC50 0.14 μM) with negligible activity at SK1 and hIK channels and a significantly improved safety profile regarding hERG and sodium channel blockade [1]. Simple substitution with a generic SK activator risks confounding results due to activation of unintended channel subtypes or off-target effects that NS13001 was specifically optimized to avoid [1].

1 Broad-spectrum SK activators may activate SK1/hIK, confounding subtype-specific interpretation
2 Earlier leads may carry off-target sodium channel effects that alter experimental readouts
3 Limited selectivity windows in generic SK PAMs may shift model-response interpretation

NS13001: Quantitative Evidence for Procurement


Superior Potency & Selectivity vs. CyPPA and NS309

NS13001 exhibits a 33-fold higher potency at SK3 (EC50 0.14 μM) compared to its lead compound CyPPA (EC50 6 μM for SK3) [1]. Additionally, NS13001 demonstrates a 6.4-fold improvement in SK2 potency (EC50 1.8 μM vs. 14 μM for CyPPA) [1]. While NS309 shows similar SK3 potency (EC50 0.9 μM), it lacks the SK2/3 subtype selectivity of NS13001 and significantly activates SK1 and hIK channels [1].

SK3 Potency & Selectivity
Head-to-head
EC50 0.14 μM at SK3
43-fold lower vs CyPPA (6 μM); 6.4-fold vs NS309 (0.9 μM)
Supports SK2/3 subtype-selective assay context
Inside-out patch clamp, hSK3 channels, 0.2 μM Ca2+
SK channel Positive allosteric modulator Electrophysiology

Reduced hERG and Sodium Channel Off-Target Liability

NS13001 demonstrates a superior safety profile compared to both CyPPA and NS309. At concentrations up to 10 μM, NS13001 exhibits no detectable block of hERG potassium channels, whereas NS309 blocks hERG channels with an IC50 of 1.3 μM [1]. Similarly, NS13001 does not block voltage-gated sodium channels at 10 μM, unlike CyPPA which exhibits an IC50 of 11 μM [1].

hERG & Na Channel Off-Target
Head-to-head
hERG IC50 >10 μM (no block detected)
NS309 hERG IC50 1.3 μM; CyPPA Na channel IC50 11 μM
Supports off-target ion channel review
Standard in vitro hERG and sodium channel assays
Cardiotoxicity hERG Safety pharmacology

In Vivo Efficacy in SCA2 Mice vs. CyPPA

In a transgenic SCA2 mouse model (58Q), oral administration of NS13001 (30 mg/kg/day) for 3 weeks significantly improved motor performance across multiple assays. In contrast, CyPPA (10 mg/kg/day) showed less pronounced effects. Specifically, NS13001 treatment led to a significant reduction in latency to traverse an 11 mm beam (p < 0.01) and a decrease in footslips (p < 0.05), while CyPPA only reduced latency (p < 0.05) without affecting footslips or rotarod performance [1]. Furthermore, NS13001 increased the latency to fall on the accelerating rotarod (p < 0.05), a benefit not observed with CyPPA [1].

SCA2 Motor Coordination
Head-to-head
Reduced beam latency (p < 0.01), reduced footslips (p < 0.05)
NS13001 improved rotarod (p < 0.05); CyPPA did not
Reported model-response endpoint context
58Q SCA2 transgenic mice, 3-week oral dosing, tested 3 days post-washout
SCA2 Ataxia Motor coordination

Purkinje Cell Protection in SCA2 Model

Quantification of dark cell degeneration (DCD), a marker of excitotoxic Purkinje cell death, revealed that NS13001 treatment provided superior neuroprotection compared to CyPPA. In 58Q SCA2 mice, the percentage of normal Purkinje cells increased from 12 ± 3% (vehicle) to 43 ± 5% with NS13001 treatment, whereas CyPPA increased it to only 33 ± 5% [1]. Correspondingly, the percentage of severely degenerated cells decreased from 38 ± 10% (vehicle) to 19 ± 4% with NS13001, compared to 33 ± 11% with CyPPA [1].

Purkinje Cell Integrity
Head-to-head
Normal cells 43 ± 5% (NS13001) vs 12 ± 3% (vehicle)
CyPPA: 33 ± 5%; severely degenerated cells reduced to 19 ± 4% with NS13001
Supports neuronal integrity endpoint review
58Q SCA2 mice, 3-week oral treatment, histology at 13 months
Neuroprotection SCA2 Purkinje cells

Oral Bioavailability and Brain Penetration

NS13001 demonstrates favorable oral bioavailability and brain penetration in mice. Following a single oral dose of 30 mg/kg, plasma concentration reached 16 μM at 1 hour and 8 μM at 6 hours [1]. Importantly, brain concentration at 1 hour post-dose was 17 μM, indicating a brain-to-plasma ratio of approximately 1.06 and efficient crossing of the blood-brain barrier [1]. While direct comparator data are not provided, the study notes that NS309 has significantly inferior pharmacokinetic and brain penetration properties [1].

Brain Exposure Profile
Reported
Brain 17 μM at 1h post-dose
Brain-to-plasma ratio ~1.06; plasma 16 μM at 1h, 8 μM at 6h
Supports CNS exposure-model interpretation
Adult mice, 30 mg/kg oral gavage, sampled at 1 and 6 hours
Pharmacokinetics Blood-brain barrier Oral bioavailability

NS13001: Optimal Research Applications


SK2/3 Channel Electrophysiology in Purkinje Cells

NS13001's high potency at SK3 (EC50 0.14 μM) and SK2 (EC50 1.8 μM), combined with its negligible activity at SK1 and hIK, makes it an ideal tool for dissecting the specific contributions of SK2/3 channels to Purkinje cell pacemaking and synaptic integration in cerebellar slices [1]. Its ability to restore tonic firing in SCA2 Purkinje cells at concentrations that do not activate other SK subtypes provides a clean pharmacological window [1].

SCA2 In Vivo Efficacy Studies

Given its demonstrated improvement in motor coordination and neuroprotection in 58Q SCA2 transgenic mice, NS13001 is the compound of choice for preclinical studies investigating disease-modifying therapies for SCA2 [1]. Its superior in vivo efficacy over CyPPA in multiple behavioral assays and histological endpoints supports its use as a benchmark positive control in ataxia research [1].

Low Off-Target Liability Safety Pharmacology

For experiments where cardiac safety is a concern, NS13001's lack of hERG channel blockade at concentrations up to 10 μM offers a distinct advantage over NS309 (hERG IC50 = 1.3 μM) and CyPPA (sodium channel block at 11 μM) [1]. This profile is particularly relevant for chronic in vivo studies where cumulative cardiotoxicity could confound results [1].

CNS Drug Discovery Targeting SK Channels

NS13001 serves as a validated lead compound or reference standard for medicinal chemistry efforts aimed at developing novel SK2/3 PAMs. Its favorable brain penetration (17 μM at 1 hr post 30 mg/kg oral dose) and oral bioavailability profile provide a benchmark for optimizing CNS exposure in new chemical entities [1]. As noted in recent literature, NS13001 has been used as a lead compound for designing pyrrolopyrimidine derivatives with improved subtype selectivity [2].

Application
Selection Property
Validation Focus
SK2/3 Purkinje cell electrophysiology
Subtype-selective activation window
Tonic firing restoration endpoints
SCA2 transgenic model studies
In vivo model-response profile
Motor coordination endpoint review
Cardiac ion channel profiling
hERG/sodium channel off-target margin
Ion channel panel review
CNS SK channel modulator benchmarking
Brain penetration and oral PK
CNS exposure-model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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